molecular formula C13H14NNaO4 B084261 Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate CAS No. 13291-96-8

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Cat. No. B084261
CAS RN: 13291-96-8
M. Wt: 271.24 g/mol
InChI Key: VWAWMPXOFHGGMY-UYZIEVLVSA-M
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Description

Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound with the molecular formula C13H14NNaO4 and a molecular weight of 271.24433 . It is also known by other names such as D-(-)-Phenylglycene Dane Salt (NA,M), SODIUM ®-N-(3-METHOXY-1-METHYL-3-OXOPROP-1-ENYL)-2-PHENYLGLYCINATE, and [2R, (-)]-α-(2-Methoxycarbonyl-1-methylvinylamino)-α-phenylacetic acid sodium salt .


Molecular Structure Analysis

The InChI key for Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is VWAWMPXOFHGGMY-UYZIEVLVSA-M . The canonical SMILES representation is CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] .


Physical And Chemical Properties Analysis

The boiling point of Sodium ®-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is 418.7ºC at 760mmHg . Other physical and chemical properties such as its density, melting point, and more detailed structural information are not available in the search results.

properties

IUPAC Name

sodium;(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWMPXOFHGGMY-UYZIEVLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001340853
Record name (alphaR)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic acid sodium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

CAS RN

13291-96-8
Record name Benzeneacetic acid, alpha-((3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino)-, sodium salt (1:1), (alphaR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-[(3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, sodium salt (1:1), (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (alphaR)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic acid sodium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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